molecular formula C5H9ClN2O2 B3019735 5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride CAS No. 1909314-06-2

5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride

Cat. No.: B3019735
CAS No.: 1909314-06-2
M. Wt: 164.59
InChI Key: JGUQHBMIEFEDBS-UHFFFAOYSA-N
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Description

5-Oxa-2,7-diazaspiro[34]octan-6-one hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to maintain consistency. The final product is usually purified through crystallization or other separation techniques to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually in anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or nucleophilic derivatives.

Scientific Research Applications

5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride: This compound has a similar spiro structure but with a methyl group at the 8th position.

    2,6-Diazaspiro[3.4]octan-7-one hydrochloride: This compound has a similar spiro structure but differs in the position of the oxygen and nitrogen atoms.

Uniqueness

5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. Its spiro structure provides rigidity and stability, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c8-4-7-3-5(9-4)1-6-2-5;/h6H,1-3H2,(H,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQHBMIEFEDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909314-06-2
Record name 5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
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